N-{3-[(4-benzoylpiperazin-1-yl)sulfonyl]phenyl}-3-fluorobenzamide
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Overview
Description
N-{3-[(4-benzoylpiperazin-1-yl)sulfonyl]phenyl}-3-fluorobenzamide is a complex organic compound that features a piperazine ring, a benzoyl group, and a fluorobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[(4-benzoylpiperazin-1-yl)sulfonyl]phenyl}-3-fluorobenzamide typically involves multiple steps, starting with the preparation of the piperazine derivative. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often include the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and protective groups to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods aim to optimize yield and purity while minimizing the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
N-{3-[(4-benzoylpiperazin-1-yl)sulfonyl]phenyl}-3-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-{3-[(4-benzoylpiperazin-1-yl)sulfonyl]phenyl}-3-fluorobenzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: It is used in the development of new materials with specific properties, such as enhanced thermal stability or conductivity
Mechanism of Action
The mechanism of action of N-{3-[(4-benzoylpiperazin-1-yl)sulfonyl]phenyl}-3-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic regulation .
Comparison with Similar Compounds
Similar Compounds
- N-{3-[(4-benzoylpiperazin-1-yl)sulfonyl]phenyl}propanamide
- N-[3-(4-benzoylpiperazin-1-yl)sulfonylphenyl]benzenesulfonamide
- N-{3-[(4-benzoylpiperazin-1-yl)sulfonyl]phenyl}cyclohexanecarboxamide
Uniqueness
N-{3-[(4-benzoylpiperazin-1-yl)sulfonyl]phenyl}-3-fluorobenzamide is unique due to the presence of the fluorobenzamide moiety, which can impart distinct chemical and biological properties. This fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.
Properties
Molecular Formula |
C24H22FN3O4S |
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Molecular Weight |
467.5g/mol |
IUPAC Name |
N-[3-(4-benzoylpiperazin-1-yl)sulfonylphenyl]-3-fluorobenzamide |
InChI |
InChI=1S/C24H22FN3O4S/c25-20-9-4-8-19(16-20)23(29)26-21-10-5-11-22(17-21)33(31,32)28-14-12-27(13-15-28)24(30)18-6-2-1-3-7-18/h1-11,16-17H,12-15H2,(H,26,29) |
InChI Key |
LHVCPFBUOHSZTM-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C(=O)C2=CC=CC=C2)S(=O)(=O)C3=CC=CC(=C3)NC(=O)C4=CC(=CC=C4)F |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC=CC=C2)S(=O)(=O)C3=CC=CC(=C3)NC(=O)C4=CC(=CC=C4)F |
Origin of Product |
United States |
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